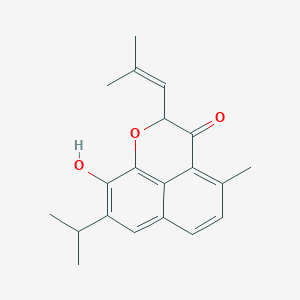
3-O-acetyloleanolicacetic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-acetyloleanolicacetic anhydride is a chemical compound with the molecular formula C34H52O5 and a molecular weight of 540.78 g/mol It is a derivative of oleanolic acid, a naturally occurring triterpenoid found in various plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-O-acetyloleanolicacetic anhydride can be synthesized through the reaction of oleanolic acid with acetic anhydride. The reaction typically involves heating oleanolic acid with acetic anhydride in the presence of a catalyst, such as pyridine, to facilitate the acetylation process . The reaction conditions may vary, but it generally requires a temperature range of 60-80°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-O-acetyloleanolicacetic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the anhydride into alcohols or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-O-acetyloleanolicacetic anhydride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 3-O-acetyloleanolicacetic anhydride involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Molecular Targets: It targets specific enzymes and receptors involved in various biological processes.
Pathways Involved: The compound modulates signaling pathways related to inflammation, cell proliferation, and apoptosis
Vergleich Mit ähnlichen Verbindungen
3-O-acetyloleanolicacetic anhydride can be compared with other similar compounds, such as:
Oleanolic Acid: The parent compound from which this compound is derived.
Ursolic Acid: A structurally similar triterpenoid with similar biological activities.
Betulinic Acid: Another triterpenoid with comparable therapeutic potential.
Uniqueness
This compound is unique due to its specific acetylation, which imparts distinct chemical and biological properties compared to its parent compound and other similar triterpenoids .
Eigenschaften
Molekularformel |
C34H52O5 |
|---|---|
Molekulargewicht |
540.8 g/mol |
IUPAC-Name |
acetyl 10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C34H52O5/c1-21(35)38-27-13-14-31(7)25(30(27,5)6)12-15-33(9)26(31)11-10-23-24-20-29(3,4)16-18-34(24,19-17-32(23,33)8)28(37)39-22(2)36/h10,24-27H,11-20H2,1-9H3 |
InChI-Schlüssel |
ABUHPHDFZWIMHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC(=O)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(7-Oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate](/img/structure/B12102306.png)



![1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol](/img/structure/B12102328.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate](/img/structure/B12102341.png)


